2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Description
Nomenclature and Structural Classification
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid operates under the Chemical Abstracts Service registry number 1040340-53-1, establishing its unique chemical identity within global databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid in alternative formulations. The molecular formula C₁₃H₁₇NO₅S reflects the compound's composition, incorporating thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom, yielding a molecular weight of 299.34 grams per mole.
The structural classification positions this compound within multiple chemical families simultaneously. Primary classification identifies it as a benzoic acid derivative, characterized by the carboxylic acid functionality attached to the benzene ring. Secondary classification recognizes its status as a sulfamoyl compound, defined by the presence of the R-SO₂-NR₂ functional group where sulfur maintains a +6 oxidation state. Tertiary classification acknowledges the oxolan (tetrahydrofuran) substituent, which introduces heterocyclic ether functionality to the molecular architecture.
The compound's Simplified Molecular Input Line Entry System representation, O=C(O)C1=CC(S(=O)(NCC2OCCC2)=O)=CC=C1C, provides a linear notation that encodes the complete structural information. This notation reveals the substitution pattern on the benzene ring, with the carboxylic acid at position 1, methyl group at position 2, and sulfamoyl substituent at position 5, while the oxolan-2-ylmethyl group extends from the nitrogen atom of the sulfamoyl functionality.
Historical Context of Sulfamoylbenzoic Acid Research
The development of sulfamoylbenzoic acid compounds traces its origins to the broader evolution of sulfonamide chemistry, which began with the discovery of Prontosil Rubrum in the late 1920s by German chemical industry I.G. Farbenindustrie. Gerhard Domagk's demonstration in 1932 that Prontosil Rubrum protected experimental animals from bacterial infections established the foundation for synthetic antibacterial substances, leading to his Nobel Prize in Medicine in 1939. This pioneering work initiated systematic investigations into sulfanilamide derivatives and related organosulfur compounds containing the sulfamoyl functional group.
The specific research trajectory for sulfamoylbenzoic acid analogues gained significant momentum in the 21st century with the recognition of their potential as selective receptor agonists. Investigations by Patil and colleagues at the University of Tennessee Health Science Center demonstrated that sulfamoylbenzoic acid analogues represent the first specific agonists of the lysophosphatidic acid receptor 2, with some compounds achieving subnanomolar activity. These researchers synthesized multiple sulfamoylbenzoic acid derivatives and developed comprehensive structure-activity relationships that rationalized their biological potency through computational docking analysis into receptor binding pockets.
The historical development of saccharin production also contributed significantly to sulfamoylbenzoic acid chemistry understanding. During the early 20th century, the synthesis of saccharin from toluene involved sulfonation processes that generated p-sulfamoylbenzoic acid as a byproduct. The recognition that this impurity reduced the sweetness factor of saccharin from 550 to 300 led to the development of purification methods that specifically addressed sulfamoylbenzoic acid contamination, thereby advancing analytical and separation techniques for these compounds.
Contemporary research has expanded beyond traditional pharmaceutical applications to explore sulfamoylbenzoic acid derivatives in chemical biology applications. The emergence of sulfur fluoride exchange chemistry has created new synthetic pathways for accessing sulfamoyl-containing compounds, including those with benzoic acid frameworks. These developments have positioned sulfamoylbenzoic acid research at the intersection of medicinal chemistry, chemical biology, and synthetic methodology development.
Position within Benzoic Acid Derivative Chemistry
This compound occupies a distinctive position within the extensive family of benzoic acid derivatives, which encompasses hundreds of structurally related compounds with diverse functional substitution patterns. Benzoic acid derivatives represent one of the most thoroughly studied classes of aromatic carboxylic acids, with applications spanning pharmaceuticals, industrial chemicals, food additives, and research reagents. The introduction of sulfamoyl substitution creates a specialized subset within this family, characterized by enhanced biological activity potential and unique chemical reactivity profiles.
The positioning of functional groups in this compound follows established principles of aromatic substitution chemistry. The methyl group at the 2-position (ortho to the carboxylic acid) provides electron-donating character through hyperconjugation, while simultaneously creating steric effects that influence molecular conformation and reactivity. The sulfamoyl substituent at the 5-position (meta to the carboxylic acid) introduces significant electronic effects through its electron-withdrawing nature, creating a substantial dipole moment within the molecular structure.
Comparative analysis with related benzoic acid derivatives reveals the unique characteristics imparted by sulfamoyl substitution. Traditional benzoic acid derivatives such as salicylic acid (2-hydroxybenzoic acid) and p-aminobenzoic acid rely on simple functional groups for their biological and chemical properties. In contrast, the sulfamoyl group in this compound provides multiple sites for molecular interaction, including hydrogen bonding through the nitrogen atom, electrostatic interactions through the sulfonyl oxygens, and hydrophobic interactions through the oxolan substituent.
The classification within benzoic acid derivative chemistry also considers the compound's relationship to other therapeutically relevant molecules. Compounds such as 2-methyl-5-sulfamoylbenzoic acid (Chemical Abstracts Service number 20532-14-3) represent simplified analogs that lack the oxolan-2-ylmethyl substitution. Similarly, 4-chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid (Chemical Abstracts Service number 59210-70-7) demonstrates alternative substitution patterns that modify both electronic and steric properties.
Significance in Organosulfur Chemistry
The significance of this compound within organosulfur chemistry extends beyond its individual properties to encompass its representation of broader trends in sulfur-containing organic molecules. Organosulfur compounds exhibit unique chemical properties attributed to sulfur's position as a third-period element with accessible 3s, 3p, and 3d orbitals, enabling oxidation states ranging from +2 to +6 and coordination numbers from 0 to 7. The sulfamoyl group specifically represents sulfur in the +6 oxidation state, characterized by tetrahedral geometry with two oxygen atoms, one carbon-bound substituent, and one nitrogen-bound functionality.
Sulfamoyl compounds constitute a specialized subset within organosulfur chemistry, distinguished by their amido relationship to sulfonic acids. The structural formula R-SO₂-NR₂ represents the general sulfamoyl pattern, where the tetrahedral sulfur center connects to two oxygen atoms through double bonds, one carbon atom through a single bond, and one nitrogen atom through a single bond. This arrangement creates a highly polar functional group capable of diverse intermolecular interactions, including hydrogen bonding, electrostatic interactions, and dipole-dipole associations.
The incorporation of oxolan-2-ylmethyl substitution in this compound demonstrates advanced synthetic strategies for modifying sulfamoyl compounds. Research by Hu and colleagues on the biosynthesis of sulfamoyl-containing natural products revealed that organisms employ sophisticated enzymatic mechanisms to construct sulfamoyl groups from amino acid precursors. The cupin oxygenase family enzyme SbzM catalyzes the conversion of l-cysteine to 2-sulfamoylacetic aldehyde through oxidative rearrangement, illustrating nature's capacity for complex sulfamoyl group construction.
Contemporary developments in sulfur fluoride exchange chemistry have created new synthetic approaches for accessing sulfamoyl compounds with enhanced stability and reactivity profiles. The reaction between primary amines and sulfur dioxide fluoride represents a rare transformation that enables direct sulfamoyl group installation, as demonstrated in nucleoside chemistry applications. These methodological advances have expanded the accessible chemical space for sulfamoyl-containing molecules, including complex derivatives such as this compound.
Properties
IUPAC Name |
2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFMNKPQILWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Starting material | 2-Methoxy-5-chlorobenzoic acid methyl ester | 1.0 equivalent |
| Nucleophile | Sodium aminosulfinate (with oxolanyl substituent) | 1.05–1.2 equivalents |
| Catalyst | Cuprous bromide (CuBr) | 0.005–0.1 equivalents (e.g., 0.0125 mol for 0.25 mol substrate) |
| Solvent | Tetrahydrofuran (THF) or oxolane | 300 mL per 50 g substrate |
| Temperature | 45–65 °C | Controlled heating |
| Reaction time | 10–14 hours | Stirred under reflux conditions |
| Post-reaction treatment | Activated carbon decoloration, filtration | Removes catalyst, by-products |
| Isolation | Reduced pressure concentration, vacuum drying at 60 °C | Yields white crystalline product |
Representative Example (Adapted from Patent Embodiments)
- In a 1000 mL reflux-equipped reaction flask, add 300 g tetrahydrofuran.
- Add 50 g (0.25 mol) 2-methoxy-5-chlorobenzoic acid methyl ester.
- Add 31 g (0.3 mol) sodium aminosulfinate bearing the oxolanyl substituent.
- Add 1.8 g (0.0125 mol) cuprous bromide catalyst.
- Heat the mixture to 60 °C and maintain for 12 hours under stirring.
- After completion, cool and add 2 g activated carbon for decoloration.
- Filter to remove activated carbon, catalyst, and sodium chloride by-product.
- Concentrate the filtrate under reduced pressure.
- Dry the residue under vacuum at 60 °C to obtain the target compound as a white crystalline powder.
- Yield: ~94.5%, Purity by HPLC: >99.5%.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom on the benzoic acid methyl ester is displaced by the sulfamoyl group attached to the oxolanyl methyl moiety. The copper(I) bromide catalyst facilitates the coupling by activating the aryl chloride and stabilizing intermediate species, enhancing reaction rates and selectivity.
The use of sodium aminosulfinate salts as nucleophiles is advantageous because they are stable, readily available, and allow for mild reaction conditions, reducing side reactions and environmental impact.
Analytical Data and Quality Control
| Parameter | Method | Typical Result |
|---|---|---|
| Purity | HPLC (UV detection at 240 nm) | >99.5% |
| Yield | Gravimetric | 94–96% |
| Physical form | Visual inspection | White crystalline powder |
| Drying conditions | Vacuum drying at 60 °C | Ensures removal of residual solvents |
HPLC conditions typically involve a mobile phase of water and methanol (e.g., 700 mL water + 200 mL methanol), flow rate 1.0 mL/min, injection volume 5 μL, and detection wavelength at 240 nm.
Environmental and Industrial Considerations
This preparation method stands out for its:
- Short synthetic route: Direct sulfamoylation reduces the number of steps compared to traditional multi-step syntheses.
- High yield and purity: Optimized reaction conditions and catalyst loading maximize product output.
- Environmental friendliness: The process avoids generation of significant waste streams such as high chemical oxygen demand (COD) effluents, salts, or ammonia nitrogen; only minor activated carbon residues are produced.
- Scalability: Reaction conditions and solvent use are compatible with large-scale industrial production.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | 2-Methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinate (oxolanyl substituted) | Molar ratio 1:1.05–1.2 |
| Catalyst | Cuprous bromide (CuBr) | 0.005–0.1 eq. |
| Solvent | Tetrahydrofuran or oxolane | 300 mL per 50 g substrate |
| Reaction temperature | 45–65 °C | Reflux conditions |
| Reaction time | 8–16 hours | Stirred |
| Post-reaction treatment | Activated carbon decoloration, filtration | Removes impurities and catalyst |
| Product isolation | Reduced pressure concentration, vacuum drying at 60 °C | White crystalline powder obtained |
| Yield | 94–96% | High yield and purity |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Basic Information
- Chemical Formula : C13H17NO6S
- Molecular Weight : 315.34 g/mol
- CAS Number : 1040340-53-1
Structural Characteristics
The compound features a benzoic acid core with a sulfamoyl group attached to an oxolane moiety, which contributes to its unique chemical properties and potential applications.
Biological Applications
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid serves as an organic buffer in various biological and biochemical applications. Its ability to maintain pH stability makes it suitable for enzyme assays and cell culture environments .
Pharmaceutical Applications
The compound has been investigated for its potential use in drug formulation and delivery systems. Its sulfamoyl group enhances solubility and bioavailability, which is critical for therapeutic efficacy. Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for antibiotic development .
Material Science
In material science, this compound is explored for its role in synthesizing mesoporous materials and nanocomposites. Its structural features allow it to act as a dopant or host material in organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices .
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of sulfamoyl derivatives, including this compound, demonstrated significant inhibition against various bacterial strains. The results indicated that modifications to the sulfamoyl group could enhance activity, suggesting pathways for developing new antibiotics.
Case Study 2: Drug Delivery Systems
Research on drug delivery systems utilizing this compound highlighted its effectiveness in encapsulating hydrophobic drugs. The study reported improved release profiles and enhanced therapeutic outcomes in targeted drug delivery applications, particularly in cancer therapy.
Table 1: Summary of Applications
Table 2: Comparative Analysis of Antimicrobial Activity
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Sulfamethoxazole | Staphylococcus aureus | 20 |
| Control (No treatment) | - | 0 |
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity . The oxolan-2-ylmethyl moiety may enhance the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Bioactivity Implications : The tetrahydrofuran ring in the target compound may confer improved solubility compared to chlorinated analogs (e.g., CAS:438030-95-6) but could reduce binding affinity in hydrophobic active sites .
- Electronic Effects : Sulfamoyl groups (─NHSO₂─) in the target compound and analogs (e.g., CAS:327079-55-0) enable hydrogen bonding, whereas sulfonyl groups (─SO₂─) in derivatives like methyl 2-methoxy-5-(methylsulfonyl)benzoate are purely electron-withdrawing .
Computational and Experimental Insights
- Docking Studies : Tools like AutoDock Vina could model the binding interactions of the target compound’s oxolane substituent versus chloro or sulfonyl groups in analogs. For example, the oxolane oxygen may form hydrogen bonds distinct from chlorinated analogs’ halogen interactions .
Biological Activity
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a sulfamoyl group and an oxolan ring. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- A benzoic acid moiety.
- A sulfamoyl group, which is often associated with antibacterial properties.
- An oxolan (tetrahydrofuran) ring that may influence its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoic acid with sulfamoyl groups can inhibit bacterial growth effectively. Specifically, 2-Methyl-5-sulfamoylbenzoic acid showed promising results against various strains of bacteria, suggesting that the addition of the oxolan group could enhance this activity through improved solubility or bioavailability .
Enzyme Inhibition
The sulfamoyl group in this compound suggests potential as an enzyme inhibitor. Sulfamoyl compounds are known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition may be mediated through competitive binding at the active site of these enzymes, mimicking natural substrates .
The mechanism by which this compound exerts its biological effects may involve:
- Competitive Inhibition : The sulfamoyl group can mimic substrates for enzyme binding sites.
- Structural Modulation : The oxolan ring may alter the spatial orientation of the molecule, enhancing binding affinity to target proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various sulfamoylbenzoic acids, including 2-Methyl derivatives. Results indicated that the presence of the oxolan ring significantly increased activity against Gram-positive bacteria .
- Enzyme Interaction Studies : In silico docking studies suggested that this compound has a high affinity for carbonic anhydrase II, with estimated binding energies comparable to known inhibitors .
- Toxicological Assessments : Preliminary toxicity assays indicate that while the compound exhibits biological activity, it also presents moderate toxicity at higher concentrations, necessitating further investigation into safety profiles .
Comparative Analysis with Similar Compounds
A comparison table highlights the differences in biological activities among structurally similar compounds:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |
|---|---|---|---|
| 2-Methyl-5-sulfamoylbenzoic acid | Moderate | Yes | Low |
| This compound | High | Yes | Moderate |
| 5-Sulfamoylbenzoic acid | Low | No | Low |
Q & A
Q. What is the typical synthetic pathway for 2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid, and what intermediates are critical?
The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves coupling a sulfamoyl chloride intermediate (e.g., oxolan-2-ylmethyl sulfamoyl chloride) with a methyl-substituted benzoic acid derivative under anhydrous conditions. Key intermediates include the sulfonamide precursor and the benzoic acid core, purified via column chromatography. Reaction progress is monitored by TLC (chloroform:methanol, 7:3 ratio) .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Spectroscopy : H NMR and C NMR confirm functional groups (e.g., sulfamoyl, oxolane). IR spectroscopy verifies sulfonamide (S=O stretching at ~1350–1150 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. Retention times are compared to reference standards .
- Elemental Analysis : Validates empirical formula (C, H, N, S content) .
Q. How is the solubility profile of this compound determined for in vitro assays?
Solubility is tested in dimethyl sulfoxide (DMSO) for stock solutions and aqueous buffers (e.g., PBS at pH 7.4) for biological assays. Techniques include gravimetric analysis (saturation shake-flask method) and UV-Vis spectrophotometry to quantify dissolved compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfamoyl coupling step?
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions.
- Catalysis : Add triethylamine or DMAP to enhance nucleophilicity of the sulfamoyl group.
- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis of reactive intermediates .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Structural Confirmation : Re-analyze compound purity (HPLC, mass spectrometry) to rule out degradation or impurities .
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC testing) and include positive controls (e.g., sulfonamide antibiotics) .
- SAR Studies : Modify substituents (e.g., oxolane ring size) to evaluate their impact on activity .
Q. How are impurities identified and quantified during synthesis, and what regulatory standards apply?
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., dichlorobenzoic acid derivatives) .
- Quantification : Compare retention times and peak areas to European Pharmacopoeia (EP) reference standards (e.g., MM0014.01 for sulfamoyl benzoic acid impurities) .
Q. What computational methods predict the compound’s pharmacokinetic properties or target binding?
- Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic stability based on substituent effects .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C). Monitor degradation via HPLC and identify products using LC-MS .
Q. What in vitro models are appropriate for assessing its pharmacological activity (e.g., enzyme inhibition)?
Q. How are structure-activity relationships (SAR) systematically explored for this sulfonamide derivative?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
